molecular formula C17H16O2 B13460630 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione CAS No. 166321-80-8

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione

Cat. No.: B13460630
CAS No.: 166321-80-8
M. Wt: 252.31 g/mol
InChI Key: FVJZGGZIXPLKFH-UHFFFAOYSA-N
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Description

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione is an organic compound with a complex structure It is a diketone, meaning it contains two ketone groups

Preparation Methods

The synthesis of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be achieved through several routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the oxidation of corresponding alcohols or hydrocarbons using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial production methods often involve the use of continuous flow reactors to ensure consistent quality and yield. These methods may also employ catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diketone to corresponding alcohols or hydrocarbons.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid or sulfuric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione can be compared with other diketones and aromatic compounds. Similar compounds include:

    1-Phenyl-2-propanone: A simpler ketone with similar aromatic properties.

    Benzil: Another diketone with two phenyl groups.

    Acetophenone: A related compound with a single ketone group and a phenyl ring.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications.

Properties

CAS No.

166321-80-8

Molecular Formula

C17H16O2

Molecular Weight

252.31 g/mol

IUPAC Name

1-phenyl-2-(4-propan-2-ylphenyl)ethane-1,2-dione

InChI

InChI=1S/C17H16O2/c1-12(2)13-8-10-15(11-9-13)17(19)16(18)14-6-4-3-5-7-14/h3-12H,1-2H3

InChI Key

FVJZGGZIXPLKFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(=O)C2=CC=CC=C2

Origin of Product

United States

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